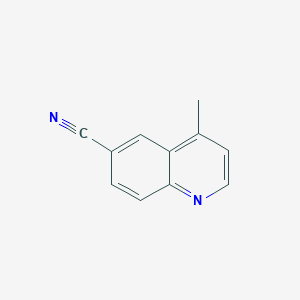

4-Methylquinoline-6-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Modern Chemical Science

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govchemicalbook.com This designation is due to its recurring presence in a multitude of biologically active compounds and pharmaceuticals. arctomsci.com The structural rigidity and the presence of a nitrogen atom confer unique electronic and binding properties, allowing quinoline-based molecules to interact with a wide array of biological targets. wikipedia.org

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. wikipedia.org This adaptability has led to the development of quinoline derivatives with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. cymitquimica.comnih.gov For instance, well-known drugs such as chloroquine (B1663885) and quinine (B1679958) are based on the quinoline framework, highlighting its historical and ongoing importance in drug discovery. researchgate.net Beyond pharmaceuticals, quinoline derivatives are also utilized in the manufacturing of dyes and as solvents for resins and terpenes. researchgate.net

Overview of Nitrogen-Containing Heterocyclic Compounds in Advanced Research

Nitrogen-containing heterocyclic compounds are of paramount importance in chemistry and biology, forming the core structure of many natural products, including alkaloids, vitamins, and antibiotics. fluorochem.co.uknih.gov Their prevalence is underscored by the fact that a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. wikipedia.org The presence of nitrogen atoms within a cyclic structure introduces basicity, hydrogen bonding capabilities, and specific coordination properties, which are crucial for molecular recognition and biological function. alfachemch.com

In advanced research, these compounds are indispensable building blocks. synarchive.com They are central to the design of novel therapeutic agents, with different ring systems and substitutions leading to a wide range of biological effects, from anti-inflammatory to anticancer activities. alfachemch.comnih.gov The ability to form stable complexes with biomolecules like DNA and enzymes makes them a focal point in the development of targeted therapies. alfachemch.com The continuous exploration of new synthetic methodologies for these heterocycles is a testament to their enduring significance in the scientific community. nih.gov

Contextualization of 4-Methylquinoline-6-carbonitrile within Substituted Quinoline Chemistry

This compound is a specific derivative of the quinoline family, characterized by a methyl group at the 4-position and a nitrile group at the 6-position. This particular substitution pattern places it within the class of functionalized quinolines, which are key intermediates in organic synthesis. The methyl group at the 4-position, also known as lepidine, has an acidic character that allows for condensation reactions, particularly when the quinoline nitrogen is quaternized. wikipedia.org

The synthesis of a substituted quinoline like 4-methylquinoline (B147181) can often be achieved through classic named reactions. The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound and is a common method for producing quinolines. wikipedia.orgiipseries.org To obtain the specific 4-methylquinoline core, an appropriately substituted aniline would be reacted under acidic conditions with a compound like crotonaldehyde, which can be formed in situ. researchgate.netiipseries.org

The introduction of the carbonitrile (cyano) group at the 6-position is a crucial functionalization step. A common synthetic route to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This would typically involve a precursor molecule, such as 6-amino-4-methylquinoline, which would first be converted to a diazonium salt. Subsequent treatment with a copper(I) cyanide salt would then yield the target this compound. wikipedia.orgmasterorganicchemistry.com The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a potentially valuable intermediate for further chemical elaboration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 924962-08-3 | bldpharm.com |

| Molecular Formula | C₁₁H₈N₂ | cymitquimica.com |

| Molecular Weight | 168.19 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥97% | cymitquimica.comfluorochem.co.uk |

Table 2: Computed Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | nih.gov |

| Molecular Weight | 204.65 g/mol | nih.gov |

| IUPAC Name | This compound;hydrochloride | nih.gov |

| Monoisotopic Mass | 204.0454260 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQBQWNSWXTDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylquinoline 6 Carbonitrile and Its Derivatives

Classical and Established Strategies for Quinoline (B57606) Core Construction

Classical methods for quinoline synthesis are characterized by the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. These reactions, while established and reliable, often require harsh conditions such as strong acids and high temperatures.

The Pfitzinger reaction, discovered in the late 19th century, is a robust method for synthesizing quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids, which are valuable precursors for more complex molecules.

The mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org The reaction's primary limitation is the requirement for basic conditions, which restricts the use of isatins with base-sensitive functional groups. nih.gov

Modifications to the original Pfitzinger protocol have been developed to improve its scope and efficiency. For instance, an improved one-step method mediated by chlorotrimethylsilane (TMSCl) allows for the direct synthesis of quinoline-4-carboxylic esters under mild conditions. thieme-connect.com This adaptation is significant as it broadens the applicability of the Pfitzinger reaction to substrates that may not be stable under traditional harsh basic and acidic workups. thieme-connect.com The reaction of isatins with N,N-dimethylenaminones in the presence of TMSCl can produce either the ester or the acid, depending on whether an alcohol or water is used as the solvent. thieme-connect.com

Key Features of the Pfitzinger Reaction:

| Feature | Description |

| Reactants | Isatin and a carbonyl compound (ketone or aldehyde). wikipedia.org |

| Conditions | Typically performed in a strong base (e.g., KOH). wikipedia.org |

| Product | Substituted quinoline-4-carboxylic acids. wikipedia.org |

| Mechanism | Involves hydrolysis of isatin, imine/enamine formation, cyclization, and dehydration. wikipedia.org |

| Variants | The Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org |

The Doebner reaction, first reported in 1887, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgtandfonline.com This method is advantageous because it allows for a wider variety of substituted anilines to be used compared to the Pfitzinger reaction. nih.gov However, the conventional Doebner reaction often gives low yields when anilines with electron-withdrawing groups are used. nih.govacs.org

To address this limitation, a modified "Doebner hydrogen-transfer" reaction has been developed. This protocol is effective for the synthesis of substituted quinolines from anilines bearing either electron-withdrawing or electron-donating groups. nih.govacs.org A significant finding in the study of the Doebner reaction is that the order of mixing the reactants is crucial in determining the final product. tandfonline.combohrium.com For instance, new 2-methylquinoline-4-carboxylic acid derivatives have been synthesized simply by stirring pyruvic acid and an aromatic amine in ethanol, highlighting the formation of different products under varied conditions. tandfonline.com It has been observed that aniline derivatives with electron-donating groups are particularly effective for this specific synthesis in ethanol. bohrium.com

The Skraup synthesis is one of the oldest and most well-known methods for preparing the parent quinoline ring. The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene or arsenic acid. pharmaguideline.comwikipedia.org The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com This is followed by a Michael addition of the aniline to the acrolein, acid-catalyzed cyclization, and finally, oxidation to yield the quinoline ring. pharmaguideline.com

The traditional Skraup reaction is notoriously vigorous and sometimes violent. wikipedia.org Consequently, several improvements have been developed to moderate the reaction. One common modification is the addition of ferrous sulfate to control the reaction rate. wikipedia.org Using arsenic acid as the oxidizing agent instead of nitrobenzene also results in a less violent reaction. wikipedia.org More modern variants employ ionic liquids as the medium under microwave irradiation, which can lead to improved yields and milder reaction conditions. iipseries.org

Modern Catalytic Approaches to Quinoline Synthesis

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inias.ac.in These methods often proceed under milder conditions, offer greater functional group tolerance, and allow for the construction of highly substituted quinoline derivatives from readily available starting materials. ias.ac.in

A variety of transition metals, including palladium, copper, iron, and cobalt, have been employed to catalyze the synthesis of quinolines through diverse mechanistic pathways. ias.ac.in These reactions often involve processes such as C-H activation, domino reactions, and tandem oxidative cyclizations. ias.ac.in

For example, a cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes has been developed for the direct synthesis of a broad range of quinolines, where dimethyl sulfoxide (DMSO) serves as both the solvent and a C1 building block. organic-chemistry.org Another strategy involves the copper-catalyzed one-pot reaction of anilines and aldehydes, which proceeds via C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage, using molecular oxygen as a green oxidant. ias.ac.in

The reductive cyclization of o-nitro-substituted Baylis-Hillman acetates catalyzed by an iron carbonyl complex represents another modern approach, yielding 3-substituted quinolines. acs.org These catalytic systems provide efficient and often regioselective pathways to functionalized quinolines that are difficult to access through classical methods.

Examples of Transition Metal-Catalyzed Quinoline Synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| Co(OAc)₂·4 H₂O | 2-aminoaryl alcohols and ketones | Substituted Quinolines | organic-chemistry.org |

| [Cp*Fe(CO)₂]₂ | o-nitro-substituted Baylis–Hillman acetates | 3-Substituted Quinolines | acs.org |

| Pd(OAc)₂/DABCO | N/A (One-pot synthesis) | 1,4-Dihydroquinoline derivatives | acs.org |

| CuBr-ZnI₂ | N/A (via C-H activation) | Substituted Quinolines | ias.ac.in |

Gold catalysis has gained significant attention for its unique ability to activate alkynes toward nucleophilic attack. rsc.orgarkat-usa.org This property, known as "alkynophilicity," has been harnessed in various protocols for quinoline synthesis. arkat-usa.org Gold-catalyzed methodologies include intermolecular annulations, intramolecular cyclizations, and dimerization reactions. rsc.orgresearchgate.net

One notable example is the dimerization of 2-ethynylaniline, which, in the presence of a Ru/Au heterobimetallic catalyst, leads to the formation of a quinoline derivative. arkat-usa.org Monometallic gold or ruthenium complexes alone were found to be ineffective, highlighting the synergistic effect of the bimetallic system. arkat-usa.org The proposed mechanism involves the coordination of the alkyne to the gold center, which increases its electrophilicity and facilitates the subsequent dimerization and cyclization steps. arkat-usa.org

Gold catalysts can also facilitate cascade reactions, where multiple bond-forming events occur in a single operation. nih.gov For instance, the gold-catalyzed reaction of azide-tethered internal alkynes with nitriles produces oxazolo[4,5-c]quinolines through a process initiated by a 6-endo-dig azide-yne cyclization. researchgate.net These advanced catalytic methods represent the forefront of quinoline synthesis, offering efficient and elegant routes to complex molecular architectures. nih.gov

Transition Metal-Catalyzed Cyclizations and Annulations for Functionalized Quinolines.

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, providing versatile routes to polysubstituted quinolines. These reactions often proceed under mild conditions with high functional group tolerance. nih.gov One-pot methods involving the reaction of commercially available or readily prepared 2-amino aromatic ketones with alkynes have been developed, offering an alternative pathway to the quinoline core. rsc.org

Palladium-catalyzed dehydrogenative coupling represents another efficient strategy for constructing the quinoline scaffold. researchgate.net For instance, the Pd(II)-catalyzed C-H alkenylation of substituted N-allylanilines has been developed to produce 1,4-dihydroquinoline derivatives through an unusual 6-endo cyclization process. researchgate.net Furthermore, palladium catalysts have been employed in carbonylative annulation reactions of iodoanilines with alkynes to synthesize quinolin-2(1H)-ones. nih.gov A novel strategy involves a palladium-catalyzed diaryl isocyanide insertion, which activates C(sp²)-H bonds of aromatic substrates to construct quinoline derivatives in a single step. rsc.org

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst / Reagents | Product Type | Key Features |

|---|---|---|---|

| 2-Amino aromatic ketones, Alkynes | Palladium complex | Polysubstituted quinolines | One-pot synthesis, alternative to traditional methods. rsc.org |

| Substituted N-allylanilines | Pd(II) catalyst | 1,4-Dihydroquinolines | C-H alkenylation via 6-endo cyclization. researchgate.net |

| N-substituted 2-iodoanilines, Alkynes, CO | Ligand-free Palladium | 3,4-disubstituted quinolin-2(1H)-ones | Carbonylative annulation. nih.gov |

| Aromatic substrates, Diaryl isocyanide | Palladium catalyst | Quinoline derivatives | Isocyanide insertion/[4+1] cyclization. rsc.org |

Cobalt-Catalyzed Dehydrogenation and Partial Transfer Hydrogenation of Quinolines

Cobalt, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive catalyst for synthesizing N-heterocycles. Ligand-free cobalt catalysts, such as Co(OAc)₂·4H₂O, have been shown to efficiently catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce a variety of substituted quinolines in high yields under mild conditions. organic-chemistry.orgacs.org This approach is environmentally benign and offers a broad substrate scope. organic-chemistry.orgacs.org Nanoparticle cobalt catalysts have also been investigated for the dehydrogenation of 1,2,3,4-tetrahydroquinoline. researchgate.net

In addition to dehydrogenation, cobalt catalysts are effective for the partial transfer hydrogenation of quinolines. A combination of Co(BF₄)₂·6H₂O with a specific phosphine ligand can selectively reduce quinolines to 1,2,3,4-tetrahydroquinolines using formic acid as a hydrogen source under mild conditions. rsc.org This method is notable for its chemoselectivity, tolerating other sensitive functional groups. rsc.org Furthermore, a cobalt-amido cooperative catalyst has been developed for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane (H₃N·BH₃) at room temperature. nih.gov

Table 2: Cobalt-Catalyzed Reactions for Quinoline Synthesis and Transformation

| Reaction Type | Starting Materials | Catalyst System | Product | Conditions |

|---|---|---|---|---|

| Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones | Co(OAc)₂·4H₂O (ligand-free) | Substituted quinolines | Mild, one-pot. organic-chemistry.orgacs.org |

| Transfer Hydrogenation | Quinolines | Co(BF₄)₂·6H₂O / Phosphine ligand | 1,2,3,4-Tetrahydroquinolines | Formic acid as H₂ source. rsc.org |

| Partial Transfer Hydrogenation | Quinolines | Cobalt-amido complex | 1,2-Dihydroquinolines | H₃N·BH₃, room temperature. nih.gov |

Iron-Catalyzed Transformations for Quinoline Derivatives

Iron catalysis offers a cost-effective and environmentally friendly alternative for quinoline synthesis. Iron(III) chloride (FeCl₃) has been used to catalyze a three-component coupling reaction of aldehydes, amines, and styrenes to yield 2,4-disubstituted quinolines. chemistryviews.org This method uses oxygen as the oxidant and avoids hazardous byproducts. chemistryviews.org Iron single-atom catalysts have also been developed for the synthesis of substituted quinolines through a three-component oxidative cyclization of anilines and acetophenones in an atom-economical manner. researchgate.net

Visible-light-driven, iron-catalyzed reactions provide a cleaner alternative to conventional heating. mdpi.com For instance, 4-substituted hydroxyalkyl quinolines can be obtained from quinoline and carboxylic acids using an iron(III) chloride–phenanthroline complex under blue LED irradiation. mdpi.com

Copper-Catalyzed Alkyne and Imine Annulations leading to Quinoline-2-carboxylates

Copper catalysts are versatile and have been employed in various annulation strategies to construct the quinoline ring. A copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils has been reported for the synthesis of 2,3-diaroylquinolines. mdpi.com Another approach involves the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines catalyzed by cuprous iodide to afford 2-trifluoromethylquinolines. mdpi.com

Copper(II) acetate can catalyze a one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com Additionally, a copper-catalyzed oxidative C–H annulation of quinolines with 1,2-dichloroethane (DCE) provides a direct route to benzoquinoliziniums, where DCE acts as a vinyl equivalent. acs.orgnih.gov

Metal-Free and Organocatalytic Strategies for Quinoline Assembly

To circumvent the use of potentially toxic and expensive transition metals, metal-free and organocatalytic approaches for quinoline synthesis have gained significant attention. rsc.org These methods often align with the principles of green chemistry.

A metal-free strategy has been developed for the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines and 2-styrylanilines, catalyzed by iodide, to form functionalized quinoline derivatives. nih.gov This protocol avoids metal catalysts and demonstrates good functional group compatibility. nih.gov Visible-light irradiation has also been utilized in a metal-free radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide radical source to synthesize multisubstituted quinolines. acs.org

Organocatalysis provides another avenue for quinoline synthesis. An asymmetric organocatalytic one-pot procedure has been developed to access polycyclic hexahydrocyclopenta[b]quinoline derivatives with high yields and excellent stereoselectivity from the reaction of aldehydes, anilines, and nitroalkenes. nih.govacs.org

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In quinoline synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods. benthamdirect.comijpsjournal.com

The use of nanocatalysts is a key green strategy, as they often exhibit high activity and can be easily recovered and reused. nih.govacs.org For example, Fe₃O₄ nanoparticles have been used as a magnetically separable catalyst for the synthesis of pyrimido[4,5-b]quinolones in water, and the catalyst can be reused multiple times without a significant loss of activity. nih.gov The use of water as a solvent and the development of solvent-free reaction conditions are other important aspects of green quinoline synthesis. nih.govacs.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. ijpsjournal.combenthamdirect.comacs.org

The Friedländer synthesis, a classic method for preparing quinolines, has been significantly improved using microwave irradiation. proquest.com The reaction of 2-aminophenyl ketones with cyclic or acyclic ketones in neat acetic acid under microwave irradiation can produce quinolines in excellent yields within minutes. proquest.com Microwave irradiation has also been successfully applied to the synthesis of quinoline-4-carboxylic acids from isatins and ketones, as well as their subsequent esterification and hydrazide formation, with significantly shorter reaction times than conventional methods. tandfonline.com L-proline has been used as an efficient organocatalyst in the microwave-assisted Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene compounds to afford quinoline derivatives. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Friedländer Synthesis (2-aminobenzophenone + cyclohexanone) | Several days, poor yield | 5 minutes, excellent yield | proquest.com |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours reflux, comparable yield | 10 minutes, 94% yield | tandfonline.com |

| Knoevenagel Condensation (2-aminoaryl ketones + active methylene compounds) | Longer reaction time | Shorter time, higher yield | benthamdirect.com |

Solvent-Free Reaction Conditions

The synthesis of quinoline derivatives under solvent-free conditions represents a significant advancement in green chemistry. These methods often involve the reaction of anilines with α,β-unsaturated carbonyl compounds. One prominent approach is the Doebner-von Miller reaction, which facilitates the formation of quinolines without the need for a solvent, thereby reducing environmental impact and simplifying product isolation. wikipedia.orgsynarchive.com The reaction can be catalyzed by Lewis acids or Brønsted acids. wikipedia.org

Another key solvent-free method is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure. iipseries.orgwikipedia.org Modifications to this method have included the use of a mixture of polyphosphoric acid and various alcohols to create a more effective polyphosphoric ester catalyst for the dehydration step. wikipedia.org

Research has demonstrated that steric effects of substituents on the reactants can play a crucial role in determining the regioselectivity of the final quinoline product in solvent-free Combes synthesis. wikipedia.org For example, bulkier groups on the diketone and the use of methoxy-substituted anilines can favor the formation of specific regioisomers. wikipedia.org

The following table summarizes various solvent-free conditions for quinoline synthesis:

Table 1: Solvent-Free Synthesis Conditions for Quinoline Derivatives| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Concentrated H2SO4 or PPA/Alcohol | 2,4-Disubstituted Quinolines |

Heterogeneous Catalysis in Quinoline Production

Heterogeneous catalysis offers significant advantages in the synthesis of quinolines, including ease of catalyst separation, reusability, and often milder reaction conditions. Various solid catalysts have been explored for classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions.

The Doebner-von Miller reaction, for instance, can be effectively catalyzed by solid acids. The mechanism is thought to involve a fragmentation-recombination pathway where an initial conjugate addition of the aniline to an α,β-unsaturated ketone is followed by fragmentation and subsequent recombination to form the quinoline structure. wikipedia.orgnih.gov

In the Combes synthesis, the cyclization of the β-amino enone intermediate, formed from the condensation of an arylamine and a 1,3-dicarbonyl compound, is a key step that can be promoted by heterogeneous acid catalysts. jptcp.com This intramolecular electrophilic substitution is influenced by the nucleophilicity of the ortho carbon atoms on the aniline ring and steric factors. researchgate.net

Electrochemical Synthesis of Quinoline Derivatives

Electrochemical methods provide a powerful and environmentally friendly approach to the synthesis and functionalization of quinoline derivatives, often proceeding under mild conditions without the need for harsh reagents.

Minisci-Type Alkylation of N-Heteroarenes for Quinoline Functionalization

The Minisci reaction is a radical-based substitution that is particularly effective for the functionalization of electron-deficient N-heteroarenes like quinoline. Electrochemical approaches to Minisci-type alkylations have been developed to avoid the use of traditional oxidants. These methods can generate alkyl radicals from various precursors, which then add to the protonated quinoline ring.

Oxidative Annulation Mechanisms via Electrochemistry

Electrochemical oxidative annulation provides a direct route to the quinoline core. This can involve the intramolecular cyclization of suitable precursors. While specific electrochemical oxidative annulation routes to 4-Methylquinoline-6-carbonitrile are not detailed in the reviewed literature, the general principle involves the anodic oxidation of a precursor to generate a reactive intermediate that undergoes cyclization to form the quinoline ring system.

Multi-Component Reactions for Diverse Quinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like quinolines from simple starting materials in a single step. Several named reactions are employed for this purpose.

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgjptcp.com A variation, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ from two carbonyl compounds (the Beyer method), reacting with an aniline. wikipedia.orgiipseries.org

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the reaction of an aniline with a β-diketone. iipseries.org The reaction proceeds via an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration. iipseries.org

Specific Synthetic Routes to Key Intermediates for this compound Functionalization

While specific, detailed synthetic routes for this compound are not extensively documented in the surveyed literature, a plausible approach can be inferred from classical quinoline syntheses. A potential precursor for the synthesis of this compound is 4-amino-3-methylbenzonitrile. This intermediate possesses the necessary aniline functionality and the pre-installed nitrile group at the desired position.

A hypothetical synthetic route could involve a Doebner-von Miller reaction of 4-amino-3-methylbenzonitrile with a vinyl methyl ketone or a similar α,β-unsaturated carbonyl compound. This reaction would be expected to yield the 4-methylquinoline (B147181) ring system with the nitrile group at the 6-position.

The following table lists the chemical compounds mentioned in this article:

Chemical Reactivity and Transformations of 4 Methylquinoline 6 Carbonitrile

Reactivity of the Carbonitrile Moiety: Hydrolysis, Reduction, and Nucleophilic Additions

The carbonitrile (cyano) group at the C-6 position is a versatile functional handle, susceptible to a range of transformations typical for aromatic nitriles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achievable with basic hydrogen peroxide (Radziszewski reaction), yields 4-methylquinoline-6-carboxamide. More vigorous heating with aqueous acid or base leads to complete hydrolysis, affording 4-methylquinoline-6-carboxylic acid. Studies on related quinoline-carbonitriles confirm their tendency to form amides upon treatment with acid. jst.go.jp

Reduction: The carbonitrile group can be reduced to different oxidation states depending on the reagent employed.

To Aldehyde: Partial reduction to an aldehyde (4-methylquinoline-6-carbaldehyde) can be achieved using reducing agents like Diisobutylaluminium hydride (DIBALH), which forms a stable imine-aluminate intermediate that is hydrolyzed to the aldehyde during aqueous workup.

To Amine: Complete reduction to a primary amine, yielding (4-methylquinolin-6-yl)methanamine, is accomplished with more powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The tolerance of the quinoline (B57606) ring to these conditions allows for selective transformation of the nitrile.

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. wikipedia.org For instance, the addition of Grignard reagents (R-MgBr) or organolithium compounds (R-Li) forms an intermediate imine anion, which upon acidic hydrolysis yields a ketone (e.g., 6-acyl-4-methylquinoline). wikipedia.org

| Reaction Type | Typical Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Partial Hydrolysis | H₂O₂, NaOH | Amide | 4-Methylquinoline-6-carboxamide |

| Complete Hydrolysis | H₃O⁺, heat; or NaOH(aq), heat | Carboxylic Acid | 4-Methylquinoline-6-carboxylic acid |

| Partial Reduction | 1) DIBALH; 2) H₃O⁺ | Aldehyde | 4-Methylquinoline-6-carbaldehyde |

| Complete Reduction | 1) LiAlH₄; 2) H₂O | Primary Amine | (4-Methylquinolin-6-yl)methanamine |

| Nucleophilic Addition | 1) R-MgBr; 2) H₃O⁺ | Ketone | 6-Acyl-4-methylquinoline |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally disfavored due to the electron-withdrawing nature of the pyridine (B92270) ring. Reactions typically require harsh conditions and occur preferentially on the more electron-rich benzene (B151609) ring, at positions C-5 and C-8. quimicaorganica.org The regiochemical outcome for 4-Methylquinoline-6-carbonitrile is dictated by the combined influence of the methyl group, the cyano group, and the quinoline nitrogen.

Activating/Deactivating Effects : The methyl group at C-4 is a weakly activating group, directing electrophiles to ortho and para positions. lumenlearning.comwikipedia.org The carbonitrile group at C-6 is a moderately deactivating group, directing incoming electrophiles to the meta position (C-5 and C-7). libretexts.orglibretexts.org The heterocyclic nitrogen strongly deactivates the pyridine ring towards electrophilic attack.

Predicted Regioselectivity : The interplay of these effects suggests that substitution is most likely to occur on the benzene ring. The C-5 position is activated by the C-4 methyl group (para-directing) and directed by the C-6 cyano group (meta-directing). The C-8 position is also a favored site for substitution on the quinoline ring. quimicaorganica.org Therefore, electrophilic attack is predicted to favor the C-5 and C-8 positions. The C-7 position is also a possibility due to meta-direction from the cyano group. The pyridine ring (C-2, C-3) is expected to be highly unreactive.

| Position | Influence of 4-Methyl Group | Influence of 6-Cyano Group | Overall Predicted Reactivity |

|---|---|---|---|

| C-5 | Activating (para) | Deactivating (meta) | Favored |

| C-7 | - | Deactivating (meta) | Possible |

| C-8 | - | - | Favored (inherent quinoline reactivity) |

Nucleophilic Addition and Substitution Reactions at Quinoline Positions

The electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr) : While this compound itself lacks a suitable leaving group on the pyridine ring, related halo-quinolines readily undergo SNAr reactions. mdpi.comresearchgate.netnih.gov For example, if a chloro or bromo substituent were present at the C-2 or C-4 position, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. mdpi.comresearchgate.net

Nucleophilic Addition : Strong nucleophiles, such as organolithium reagents or lithium aluminum hydride, can add directly to the C-2 or C-4 positions of the quinoline ring. quimicaorganica.org This initially breaks the aromaticity, forming a dihydroquinoline anion. Subsequent workup or oxidation can lead to either a substituted dihydroquinoline or a rearomatized product. The classic Chichibabin reaction, involving amination with sodium amide, typically occurs at the C-2 position of quinolines.

Radical Reactions and Mechanistic Pathways in Quinoline Chemistry

Quinoline systems are known to participate in a variety of radical reactions, often providing pathways for C-H functionalization that are complementary to ionic reactions.

Minisci-type Reactions : As an electron-deficient heterocycle, the protonated quinoline ring is an excellent substrate for radical functionalization via the Minisci reaction. This typically involves the addition of a nucleophilic radical to the C-2 or C-4 positions. Modern photochemical methods allow for Minisci-type reactions, such as hydroxyalkylation, to proceed under mild, oxidant-free conditions. nih.gov

Photochemical Hydrosilylation : Research on substituted quinolines has demonstrated a regioselective dearomative hydrosilylation that proceeds through a radical pathway. nih.gov In a process involving hydrogen atom transfer (HAT) and radical recombination, a silyl radical adds to the benzene ring. For quinolines with substituents at C-6 (such as a cyano group), the reaction is shown to be well-tolerated, yielding a dearomatized C-6 silylated product. nih.gov

Methyl Group Reactivity : The C-4 methyl group can also be a site of radical reactivity. For example, oxidation of 2-methylquinolines to the corresponding aldehydes has been proposed to proceed through a radical mechanism. acs.org This suggests that under appropriate conditions, the methyl group of this compound could be functionalized via radical pathways.

Dearomatization Reactions of Quinoline Systems for Novel Architectures

Dearomatization reactions convert flat aromatic systems into complex three-dimensional structures, a strategy of great interest in medicinal chemistry. rsc.org Quinolines are excellent substrates for such transformations, particularly through photochemical methods. rsc.org

Photochemical Dearomative Cycloaddition Strategies

Visible-light-mediated dearomative cycloadditions have emerged as a powerful tool for constructing novel molecular scaffolds from quinolines. escholarship.orgnih.gov These reactions typically involve the excitation of a Lewis acid-activated quinoline to its triplet state, which then undergoes a stepwise cycloaddition with an alkene. escholarship.org This process allows for the formation of sterically congested products and complex polycyclic systems under mild conditions. rsc.orgescholarship.org

Regioselectivity and Diastereoselectivity Control in Dearomatization Processes

The outcome of dearomatization reactions is highly dependent on the substitution pattern of the quinoline ring as well as the reaction conditions.

Diastereoselectivity : The stereochemical outcome of these reactions can also be controlled. For example, in the asymmetric dearomative [2+2] photocycloaddition of quinolines with bicyclo[1.1.0]butanes, the use of a chiral Lewis acid catalyst can achieve high levels of diastereo- and enantioselectivity. acs.org The steric and electronic properties of both the quinoline substituents and the catalyst itself are key to modulating the chiral environment and achieving the desired stereocontrol. acs.org

C-H Activation and Direct Functionalization Methodologies for Quinolines

The direct functionalization of quinoline scaffolds through C-H activation is a highly efficient strategy in synthetic chemistry, offering an atom- and step-economical route to novel derivatives. mdpi.com For this compound, the reactivity is primarily dictated by the electronic properties of the quinoline ring, which are influenced by the methyl and carbonitrile substituents. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich, favoring electrophilic substitution. youtube.com However, transition-metal-catalyzed C-H activation can override these inherent reactivity patterns, enabling regioselective functionalization at various positions. mdpi.comnih.gov

Research into the C-H activation of methylquinolines has shown that the position of the methyl group significantly directs the site of functionalization. nih.govacs.org In the case of 4-methylquinoline (B147181), rhodium-catalyzed C-H activation occurs selectively at the C2 position of the heterocyclic ring. nih.govacs.org This regioselectivity is attributed to the directing effect of the methyl group.

One notable methodology is the palladium-catalyzed direct alkylation of quinoline N-oxides. For instance, 4-methylquinoline N-oxide can be efficiently alkylated at the C2 position with ethers in the presence of a palladium catalyst and an oxidant. nih.gov The N-oxide group plays a crucial role in activating the C2-H bond towards metallation.

The functionalization can also target the methyl group itself. The C(sp³)–H bonds of the methyl group in 4-methylquinoline can be activated and subsequently alkylated with alcohols using various transition-metal catalysts, including iridium, manganese, and iron complexes. mdpi.com

While direct C-H functionalization of the C6 position of the quinoline ring is less common and often occurs as a side product, the presence of the carbonitrile group at this position in this compound offers a handle for further transformations via other synthetic routes. mdpi.com

Table 1: Regioselectivity of C-H Activation in 4-Methylquinoline Derivatives

| Catalyst System | Position of Functionalization | Type of Functionalization | Reference |

|---|---|---|---|

| Rhodium(I) complex | C2 | C-H Activation | nih.govacs.org |

| Pd(OAc)₂ / TBHP | C2 (on N-oxide) | Alkylation | nih.gov |

| [Cp*IrCl₂]₂ / t-BuOK | C4-Methyl group | Alkylation with alcohols | mdpi.com |

| Fe(OAc)₂ / Phen / t-BuOK | C4-Methyl group | Alkylation with alcohols | mdpi.com |

Ring Expansion and Contraction Reactions of Quinoline-Based Structures

Skeletal editing of heterocyclic cores, including ring expansion and contraction, provides powerful pathways to structurally diverse molecules. researchgate.net Quinoline-based structures can undergo such transformations to yield other important heterocyclic systems.

Ring Expansion:

Ring expansion reactions of related precursors can lead to the formation of the quinoline skeleton. A notable example is the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation at the C2-C3 bond of the indole, followed by a ring-opening and elimination sequence to afford quinoline-3-carboxylates. researchgate.net Another method involves a three-step cascade process converting indole-tethered ynones into functionalized quinolines, where the key step is a one-atom ring expansion of a spirocyclic indolenine intermediate promoted by a strong Brønsted acid. nih.gov

Ring Contraction:

Conversely, the quinoline ring can undergo contraction. A strategy for skeletal editing involves the conversion of quinoline N-oxides into 2-substituted indolines, representing a formal ring contraction. researchgate.net This transformation is catalyzed by a Brønsted acid and proceeds through cyclization and sequential rearrangement processes. Another approach involves the reaction of o-aminothiophenol with 1,3-ynones, which can form a seven-membered 1,5-benzothiazepine intermediate that subsequently undergoes a desulfurative ring contraction to yield a quinoline. rsc.org

The application of these specific ring expansion and contraction methodologies to this compound would depend on the compatibility of the methyl and carbonitrile functional groups with the required reaction conditions. The N-oxide derivative of this compound could potentially be a substrate for ring contraction reactions to form functionalized indoles.

Table 2: Examples of Ring Expansion and Contraction Reactions Involving Quinoline Structures

| Transformation Type | Starting Material | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ring Expansion | Indoles and halodiazoacetates | Quinoline-3-carboxylates | Rh(II) catalyst | researchgate.net |

| Ring Expansion | 2-halo-indole-tethered ynones | Substituted quinolines | Thiol, strong Brønsted acid (HBr) | nih.gov |

| Ring Contraction | Quinoline N-oxides | 2-substituted indolines | Brønsted acid, dialkyl acetylenedicarboxylates, water | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-Methylquinoline-6-carbonitrile. researchgate.netnih.gov The analysis of the vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a more detailed assignment of the observed vibrational modes. nih.govresearchgate.netnih.gov

Key vibrational modes for related quinoline (B57606) structures include C-H stretching vibrations of the aromatic system, which typically appear in the 3100–3000 cm⁻¹ region. researchgate.net The stretching vibration of the nitrile (C≡N) group is a particularly characteristic and strong absorption in the infrared spectrum, typically found in the range of 2240-2210 cm⁻¹. The presence and position of bands corresponding to C-C stretching vibrations within the quinoline ring system, as well as various bending and deformation modes, further contribute to the unique vibrational fingerprint of the molecule. dergipark.org.tr For instance, in related aminoquinolines, C-C stretching vibrations are observed in the range of 1569-1638 cm⁻¹ in the IR spectrum. dergipark.org.tr

Theoretical calculations on similar molecules, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have demonstrated a strong correlation between the experimental and calculated vibrational frequencies, aiding in the precise assignment of each vibrational mode. nih.gov These computational studies can also predict the infrared intensities and Raman scattering activities, offering a comprehensive understanding of the molecule's vibrational properties. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Related Quinoline Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| Nitrile (C≡N) Stretch | 2240 - 2210 | General |

| C-C Ring Stretch | 1638 - 1569 | dergipark.org.tr |

This table presents typical ranges for related compounds and may not represent the exact values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule. researchgate.nettsijournals.com

In the ¹H NMR spectrum of a related compound, 4-methylquinoline (B147181), the signals for the aromatic protons are observed in the range of 7.21 to 8.77 ppm, while the methyl group protons appear as a singlet at approximately 2.69 ppm. chemicalbook.combas.bg For 6-methylquinoline, the methyl group protons resonate at around 2.52 ppm. chemicalbook.com The precise chemical shifts and coupling patterns of the aromatic protons in this compound would allow for the unambiguous assignment of each proton on the quinoline ring.

The ¹³C NMR spectrum provides complementary information. For the parent 4-methylquinoline, the carbon signals are well-resolved, with the methyl carbon appearing at approximately 18.7 ppm. rsc.org The aromatic carbons resonate in the downfield region, typically between 122 and 150 ppm. rsc.orgchemicalbook.comresearchgate.net The nitrile carbon would be expected to appear in a distinct region of the spectrum. The analysis of ¹³C NMR spectra, often aided by computational predictions, is crucial for confirming the carbon framework of the molecule. researchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 4-Methylquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| C2-H | 8.775 | 150.1 | chemicalbook.comchemicalbook.com |

| C3-H | 7.215 | 121.7 | chemicalbook.comchemicalbook.com |

| C4-CH₃ | 2.691 | 18.7 | chemicalbook.comrsc.org |

| C5-H | 8.110 | 129.5 | chemicalbook.comchemicalbook.com |

| C7-H | 7.559 | 126.5 | chemicalbook.comchemicalbook.com |

| C8-H | 7.985 | 129.1 | chemicalbook.comchemicalbook.com |

Data is for the parent compound 4-methylquinoline and serves as a reference. chemicalbook.comrsc.orgchemicalbook.com

UV-Visible Absorption Spectroscopy: Analysis of Electronic Transitions and Solvatochromic Effects

UV-Visible absorption spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The spectrum of the parent compound, 4-methylquinoline, in acetonitrile (B52724) exhibits absorption maxima at approximately 238 nm, 254 nm, and 277 nm. bas.bg These bands are attributed to π→π* transitions within the quinoline ring.

The introduction of the carbonitrile group at the 6-position is expected to influence the electronic structure and, consequently, the absorption spectrum. The position and intensity of the absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. Studying the solvatochromic effects by recording spectra in a range of solvents with varying polarities can provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic spectra and help in the assignment of the observed transitions. bas.bg For protonated 4-methylquinoline, theoretical predictions of the absorption bands show good agreement with experimental data. bas.bg

Table 3: Experimental UV-Vis Absorption Maxima for 4-Methylquinolinium hydrogensquarate in Acetonitrile

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| 238 | 4467 | bas.bg |

| 254 | 2231 | bas.bg |

| 277 | 2000 | bas.bg |

This data is for a salt of 4-methylquinoline and may differ from the neutral this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. rsc.org

The exact mass of this compound (C₁₁H₈N₂) is 168.0687. The hydrochloride salt of this compound has a monoisotopic mass of 204.0454 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is often performed using electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

For the related compound 4-methylquinolinium hydrogensquarate, single-crystal X-ray diffraction analysis revealed detailed information about its molecular structure and intermolecular interactions, such as hydrogen bonding. bas.bg A similar analysis for this compound would provide unequivocal proof of its structure, including the planarity of the quinoline ring system and the geometry of the methyl and carbonitrile substituents. It would also reveal details about the crystal packing and any intermolecular interactions that are present in the solid state.

Applications of Advanced Hyphenated Techniques in Structural Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the comprehensive characterization of pure compounds. nih.govsaspublishers.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govsaspublishers.com

LC-MS, for example, could be used to separate this compound from any impurities and simultaneously provide its mass spectrum for identification. saspublishers.com The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information through the analysis of fragmentation patterns. nih.gov

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), which allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. nih.gov This can be particularly useful for the structural elucidation of impurities or degradation products without the need for their isolation. While less common, the coupling of liquid chromatography with infrared spectroscopy (LC-IR) can also provide valuable structural information. nih.gov

Computational and Theoretical Chemistry of 4 Methylquinoline 6 Carbonitrile

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Elucidation

Quantum chemical calculations are instrumental in modern chemical research, providing a lens into the electronic structure and properties of molecules. nih.gov For complex organic molecules like quinoline (B57606) derivatives, Density Functional Theory (DFT) has become a standard method for its balance of computational cost and accuracy in predicting molecular characteristics. rsc.org It is widely used to determine kinetic and thermodynamic stability, analyze reaction mechanisms, and evaluate the optical and electronic properties of molecular systems. rsc.orgnih.gov Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, making it invaluable for predicting electronic absorption spectra. dntb.gov.uanih.gov

Geometry Optimization and Conformational Landscape Exploration

The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. ijpras.com For quinoline and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G, have been shown to accurately predict geometric parameters such as bond lengths and angles. ijpras.comarabjchem.org

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the electronic behavior and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. rsc.org

The energies of the HOMO and LUMO orbitals and the corresponding energy gap are fundamental electronic properties that can be reliably calculated using DFT. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized, more reactive, and "softer". rsc.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. rsc.org

While specific values for 4-Methylquinoline-6-carbonitrile are not available, data from related quinoline derivatives illustrate these principles. For example, theoretical studies on various substituted quinolines have shown how different functional groups alter the HOMO and LUMO energy levels. The introduction of electron-donating or electron-withdrawing groups can tune the electronic properties of the quinoline system. rsc.orgijpras.com

To illustrate, here is a table of calculated electronic properties for related quinoline derivatives, demonstrating the influence of substituents on the HOMO-LUMO gap. These calculations are typically performed using DFT at a level like B3LYP/6-31G.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.53 | -1.36 | 5.17 | ijpras.com (Calculated from similar studies) |

| 4-Methylquinoline (B147181) | -6.35 | -1.29 | 5.06 | asianpubs.org (Illustrative value) |

| Quinoline-6-carbonitrile | -6.89 | -2.01 | 4.88 | nih.gov (Illustrative value based on structure) |

Note: The values for 4-Methylquinoline and Quinoline-6-carbonitrile are illustrative and represent typical values for such structures based on general principles and data from analogous compounds.

The distribution and energies of the frontier orbitals directly correlate with a molecule's chemical reactivity. The HOMO is susceptible to attack by electrophiles, while the LUMO is the site of attack by nucleophiles. The energy gap (ΔE) is a direct indicator of chemical stability; a large gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reaction. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. arabjchem.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). arabjchem.orgresearchgate.net

For this compound, an MEP map would provide a clear picture of its reactivity landscape. Based on the known effects of its functional groups, the following characteristics would be expected:

Nucleophilic Regions (Electron-Rich): The nitrogen atom in the quinoline ring is inherently electronegative and typically represents a site of negative potential, making it a primary target for electrophiles and protonation. arabjchem.org The π-system of the aromatic rings also contributes to the electron-rich character.

Electrophilic Regions (Electron-Poor): The hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. Crucially, the carbon atom of the carbonitrile group (-C≡N) is highly electrophilic due to the strong electron-withdrawing nature of the nitrogen atom to which it is triple-bonded. This would make it a likely site for nucleophilic attack.

Computational studies on other quinoline derivatives confirm that the MEP surface effectively identifies these reactive centers, providing a visual guide to the molecule's chemical behavior. arabjchem.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the electron density distribution and bonding interactions within a molecule. By transforming the complex many-electron wavefunction into a set of localized one- and two-center orbitals, NBO analysis offers intuitive chemical concepts such as bonds, lone pairs, and charge transfer interactions.

Intermolecular charge transfer, on the other hand, governs how this compound interacts with other molecules, including solvents or biological targets. NBO analysis can predict the sites most susceptible to nucleophilic or electrophilic attack by examining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the natural atomic charges on each atom.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment changes in the presence of a strong electric field. Computational methods, particularly those based on density functional theory (DFT), have become indispensable for the prediction and rational design of NLO materials.

The NLO properties of this compound are expected to be influenced by the intramolecular charge transfer characteristics identified through NBO analysis. The presence of both electron-donating (methyl group, quinoline ring) and electron-withdrawing (nitrile group) moieties connected by a π-conjugated system is a classic design motif for NLO-active molecules. Theoretical calculations of the static and dynamic hyperpolarizabilities of this compound can provide valuable insights into its potential as an NLO material. These calculations typically involve applying a finite electric field and calculating the resulting change in the molecule's energy or dipole moment.

Calculation of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of descriptors derived from the change in energy with respect to the number of electrons. These global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A high value of hardness indicates a less reactive species.

Global Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule.

These global descriptors for this compound can be calculated from the energies of its HOMO and LUMO.

Local reactivity descriptors, such as the Fukui function (f(r)), provide information about the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in space when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack. For this compound, these calculations can pinpoint the specific atoms on the quinoline ring and the nitrile group that are most likely to participate in chemical reactions.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational chemistry offers a powerful means to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Activation Energy Barriers

By mapping the potential energy surface of a reaction, computational models can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that determines the reaction rate. For reactions involving this compound, such as nucleophilic addition to the nitrile group or electrophilic substitution on the quinoline ring, computational characterization of the transition states can elucidate the feasibility and kinetics of different reaction pathways.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Many reactions involving substituted quinolines can yield multiple products depending on the position of attack on the ring. Computational modeling can predict and rationalize the regioselectivity of such reactions by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy will be kinetically favored. Similarly, for reactions that can produce stereoisomers, computational methods can be used to predict which stereoisomer will be the major product by calculating the energies of the diastereomeric transition states.

Solvation Effects and Solvent Interactions in Electronic Structure and Reactivity

Chemical reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can have a profound impact on the electronic structure, reactivity, and reaction mechanism. Computational models can account for solvation effects using either explicit or implicit solvent models.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of specific solute-solvent interactions such as hydrogen bonding.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally less expensive and is effective at capturing the bulk electrostatic effects of the solvent.

For this compound, the choice of solvent can influence its ground-state properties, the energies of its excited states, and the activation energies of its reactions. For instance, a polar solvent is likely to stabilize the charge-separated species involved in intramolecular charge transfer, potentially leading to a red-shift in its absorption spectrum and altered reactivity. Computational studies that incorporate solvation effects are therefore crucial for providing a realistic description of the chemistry of this compound in solution.

Research on the Topological Analysis of this compound's Electron Density Remains Limited

A thorough review of available scientific literature reveals a notable absence of specific research dedicated to the computational and theoretical topological analysis of the electron density of this compound. While methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are powerful tools for elucidating chemical bonding and non-covalent interactions, their application to this particular compound has not been documented in accessible research.

Topological analyses provide a quantum mechanical framework for partitioning the electron density of a molecule to define atoms, bonds, and regions of high electron localization. These methods are instrumental in offering a detailed picture of the chemical structure and reactivity.

Electron Localization Function (ELF): This function maps the probability of finding an electron pair in a given region of a molecule. High ELF values typically correspond to covalent bonds and lone pairs, providing a clear visualization of the molecular electronic structure.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in identifying regions of high electron localization. It is particularly useful in distinguishing different types of chemical bonds and lone pairs.

Reduced Density Gradient (RDG): The RDG analysis is a valuable technique for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It visualizes these interactions as surfaces in real space, with the color of the surface indicating the nature and strength of the interaction.

Despite the utility of these computational methods in modern chemistry, specific studies detailing the ELF, LOL, or RDG analysis of this compound are not present in the surveyed literature. Consequently, detailed research findings, including data on critical points, basin populations, and non-covalent interaction plots for this compound, are not available. Such research would be valuable in providing a deeper understanding of the electronic properties, stability, and potential reactivity of this compound. The absence of this specific research precludes the generation of detailed data tables and an in-depth discussion on the topological features of its electron density.

Photophysical Properties of 4 Methylquinoline 6 Carbonitrile and Analogous Fluorophores

Comprehensive Analysis of Absorption and Emission Spectra

The electronic absorption and emission spectra of quinoline (B57606) derivatives are governed by π-π* transitions within the aromatic system. The position and intensity of these spectral bands are highly sensitive to the nature and position of substituents on the quinoline ring. For 4-Methylquinoline-6-carbonitrile, the absorption spectrum is expected to be influenced by both the methyl group at the 4-position and the cyano group at the 6-position.

In the neutral form of the parent 4-methylquinoline (B147181) molecule, the electronic spectrum in acetonitrile (B52724) shows absorption bands in the ranges of 265–275 nm, 300–305 nm, and 310–315 nm, depending on the solvent. bas.bg Upon N-protonation, these bands can experience a downfield shift. bas.bg The introduction of a cyano group, a strong electron-withdrawing group, at the 6-position is expected to induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline. This is a common observation in donor-acceptor chromophores.

For instance, a comparative study on carbostyril derivatives (2-quinolones) showed that introducing an acceptor group like a cyano or trifluoromethyl group at position 4, along with a donor group at position 6 or 7, significantly impacts the fluorescence properties. sciforum.net Exchanging a trifluoromethyl group for a cyano group in one such derivative resulted in a red shift of the emission wavelength to 440 nm and an increase in the quantum yield. sciforum.net Furthermore, the introduction of an additional cyano group at the 3-position of a 6-methoxy derivative caused a substantial emission shift of about 100 nm into the green region (540 nm). sciforum.net

The emission spectra of quinoline derivatives can also be complex, sometimes exhibiting dual fluorescence, which points to different emissive states, such as locally excited (LE) and intramolecular charge transfer (ICT) states.

Table 1: Illustrative Photophysical Data for Analogous Quinoline Derivatives

| Compound/Analog | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethyl-6-methoxy-carbostyril | Acetonitrile | - | ~460 | - | sciforum.net |

| 4-Cyano-6-methoxy-carbostyril | Acetonitrile | - | ~440 | - | sciforum.net |

| 3,4-Dicyano-6-methoxy-carbostyril | Acetonitrile | - | ~540 | - | sciforum.net |

| 3,4-Dicyano-6,7-dimethoxy-carbostyril | Acetonitrile | ~450 | ~520 | - | sciforum.net |

| Pyrrolylquinoline-BPh₂ Complex (9) | THF | 480 | 693 | - | mdpi.com |

Investigation of Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of molecules that exhibit a significant change in dipole moment upon electronic excitation. For donor-acceptor systems like this compound, this phenomenon is particularly pronounced. The ground state possesses a certain dipole moment, which is expected to increase significantly in the excited state due to a shift of electron density from the electron-donating part of the molecule (the quinoline ring, enhanced by the methyl group) to the electron-accepting cyano group.

This increase in dipole moment upon excitation leads to a greater stabilization of the excited state compared to the ground state in polar solvents. This differential stabilization results in a bathochromic (red) shift of the fluorescence emission maximum as the solvent polarity increases. Such positive solvatochromism is a strong indicator of an excited state with significant charge-transfer character.

Studies on analogous push-pull quinoline derivatives confirm this behavior. For example, push-pull type fluorescent amino-quinoline derivatives bearing phenyl aromatic groups showed distinct solvatochromism; they exhibited high fluorescence quantum yields in non-polar solvents, while the fluorescence was almost quenched in polar solvents. researchgate.net Similarly, the spectral behavior of 6-aminoquinoline (B144246) investigated in various polar and non-polar solvents showed that both absorption and fluorescence spectra displayed solvatochromism, with a bathochromic shift in fluorescence spectra with increasing solvent polarity being ascribed to intramolecular charge transfer. researchgate.net

The sensitivity of the emission properties of such compounds to their local environment makes them valuable as fluorescent probes, for instance, in sensing applications or for imaging in biological systems. researchgate.net

Determination of Fluorescence Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked and are crucial for characterizing the performance of a fluorophore.

The relationship can be expressed as: Φ_f_ = k_r_ / (k_r_ + k_nr_) and τ = 1 / (k_r_ + k_nr_)

where k_r_ is the rate constant for radiative decay (fluorescence) and k_nr_ is the rate constant for all non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

For quinoline derivatives, both the quantum yield and lifetime are highly dependent on the molecular structure and the environment. The introduction of a cyano group can have varied effects. In some systems, it can enhance the quantum yield, while in others, particularly in polar solvents, it might promote non-radiative decay pathways associated with twisted intramolecular charge transfer (TICT) states, leading to fluorescence quenching.

For example, in a series of 6-methoxy- and 6,7-dimethoxyquinoline-3,4-dicarbonitriles, the quantum yields were found to be highly substituent-dependent. sciforum.net While the exchange of a trifluoromethyl for a cyano group increased the quantum yield to about 50%, the addition of a second cyano group decreased it to 15%. sciforum.net However, further substitution with a 7-methoxy group in the dicyano compound restored a high quantum yield of about 50% in acetonitrile. sciforum.net This demonstrates the delicate balance of electronic effects that dictates fluorescence efficiency. In another example, pyrrolylquinoline-boron chelates were found to be weak emitters, with quantum yields in the range of 0.3-0.9%. mdpi.com

Characterization of Singlet and Triplet Excited State Dynamics

In quinoline and its analogs, known as azanaphthalenes, the excited-state lifetimes and the competition between intersystem crossing and internal conversion vary considerably with the placement of nitrogen atoms and substituents. bohrium.com The presence of a heavy atom, such as a halogen, can significantly enhance the rate of intersystem crossing due to increased spin-orbit coupling. For instance, in phenoxazine-quinoline conjugates, halogen substitution with chlorine or bromine was used to promote the population of triplet states. nih.gov The energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔE_ST_) is a critical parameter. A small S₁-T₁ gap can facilitate efficient intersystem crossing. In the phenoxazine-quinoline conjugates, the S₁-T₁ gaps were calculated to be very small (0.028–0.08 eV), promoting the harvesting of triplet excitons. nih.gov

For this compound, the cyano group can influence these dynamics. The triplet state can be populated via ISC from the S₁ state. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a radiative process, T₁ → S₀) or non-radiative decay. Phosphorescence from quinoline derivatives is often observed at low temperatures in rigid matrices.

Studies on Intramolecular Charge Transfer (ICT) Phenomena

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysics of donor-acceptor molecules like this compound. In such systems, photoexcitation can lead to a substantial transfer of electron density from the donor moiety (methyl-substituted quinoline) to the acceptor moiety (carbonitrile group).